二氢茉莉酮

概述

描述

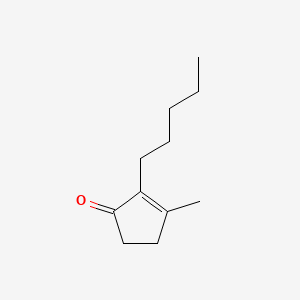

二氢茉莉酮是一种香气化合物,化学式为C₁₁H₁₈O 。它以其果香、茉莉花香,以及木质和草本的底香而闻名。 这种化合物因其宜人的香味而广泛应用于香水行业,并且天然存在于柑橘和佛手柑精油中 .

科学研究应用

二氢茉莉酮在科学研究中具有广泛的应用范围:

化学: 它用作分析化学中定量类似化合物的参考标准.

生物学: 研究表明,二氢茉莉酮及其衍生物会影响蚜虫的觅食行为,使其成为可持续农业的潜在组成部分.

5. 作用机理

二氢茉莉酮的作用机制涉及它与特定分子靶标的相互作用。 例如,在抗真菌应用中,二氢茉莉酮通过增加钾离子外流来影响真菌质膜的功能,从而破坏膜的完整性 . 此外,它的衍生物已被证明通过干扰蚜虫的探测行为来阻碍它们的觅食活动 .

作用机制

Target of Action

Dihydrojasmone, a derivative of jasmonates, primarily targets aphids and fungi . It affects the foraging activity of aphids such as the Peach Potato Aphid (Myzus persicae) and has antifungal activity against dermatophytes .

Mode of Action

Dihydrojasmone interacts with its targets by altering their behavior or physiological processes. For instance, it hinders the foraging activity of aphids during the early stages of probing at the level of non-phloem tissues . In the case of fungi, it interferes with the functionality of the fungal plasma membrane .

Biochemical Pathways

It’s known that jasmonates, the family of compounds to which dihydrojasmone belongs, are synthesized in plants via the octadecanoid pathway . The application of Dihydrojasmone and its derivatives to host plants triggers behavioral responses in aphids .

Pharmacokinetics

It’s known that jasmonates are non-toxic, non-mutagenic, and easily metabolized , which suggests that Dihydrojasmone may have similar properties.

Result of Action

The application of Dihydrojasmone results in molecular and cellular effects on its targets. For aphids, it hinders their foraging activity, affecting their ability to feed . For fungi, it increases potassium release, affecting the functionality of the plasma membrane .

生化分析

Biochemical Properties

Dihydrojasmone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, dihydrojasmone has been shown to potentiate the antifungal activity of terbinafine by affecting the functionality of the plasma membrane in dermatophytes . This interaction suggests that dihydrojasmone can modulate the sensitivity of fungal strains to antifungal agents, thereby enhancing their efficacy.

Cellular Effects

Dihydrojasmone affects various types of cells and cellular processes. It has been observed to influence the foraging activity of the peach potato aphid, Myzus persicae, by hindering their probing behavior at the level of non-phloem tissues . This indicates that dihydrojasmone can alter cell signaling pathways and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, dihydrojasmone exerts its effects through binding interactions with biomolecules. It has been found to modulate the sensitivity of fungal strains to terbinafine by increasing potassium release and affecting plasma membrane functionality . This suggests that dihydrojasmone may act as an enzyme inhibitor or activator, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dihydrojasmone can change over time. Studies have shown that the compound can hinder the foraging activity of aphids during early stages of probing This indicates that dihydrojasmone’s stability and degradation over time can influence its long-term effects on cellular function

Metabolic Pathways

Dihydrojasmone is involved in various metabolic pathways, including those related to jasmonates. Jasmonates, including dihydrojasmone, are synthesized from polyunsaturated fatty acids and play a role in plant defense mechanisms . The metabolic pathways of dihydrojasmone involve interactions with enzymes and cofactors that regulate its biosynthesis and degradation.

准备方法

合成路线和反应条件: 二氢茉莉酮可以通过多种方法合成。一个值得注意的方法是从乙酰丙酸制备,乙酰丙酸是一种从木材中容易获得的化合物。 合成涉及多个步骤,包括制备乙酰丙酸乙酯 .

工业生产方法: 在工业环境中,二氢茉莉酮是在配备机械搅拌的反应釜中使用硫酸溶液合成。 该过程涉及几个步骤,以确保最终产品的纯度和产量 .

化学反应分析

反应类型: 二氢茉莉酮会经历几种类型的化学反应,包括:

氧化: 它可以被氧化形成各种衍生物。

还原: 还原反应可以产生不同的羟基和环氧衍生物。

取代: 取代反应可以将不同的官能团引入分子.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

取代: 各种卤化剂和催化剂用于取代反应.

相似化合物的比较

二氢茉莉酮是茉莉酸家族的一部分,该家族包括茉莉酸、茉莉酸甲酯和顺式茉莉酮等化合物。 与这些化合物相比,二氢茉莉酮具有独特的结构特征,使其具有独特的香气和生物活性 .

类似化合物:

茉莉酸: 植物防御机制中的关键化合物。

茉莉酸甲酯: 以其在植物应激反应中的作用而闻名。

顺式茉莉酮: 结构相似,但具有不同的生物活性.

二氢茉莉酮因其在香料中的特定应用以及其在可持续农业和抗真菌治疗中的潜力而脱颖而出。

生物活性

Dihydrojasmone is a naturally occurring compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, drawing from various authoritative sources.

Chemical Structure and Synthesis

Dihydrojasmone is a derivative of jasmone, characterized by a specific molecular structure that contributes to its biological activity. The compound can be synthesized through several methods, including:

- Bromination of 4-methyl-3-pentyl-4-penten-2-one : This method provides a straightforward synthesis pathway for dihydrojasmone, facilitating further functionalization into biologically active derivatives .

- Microbial transformations : Utilizing wild fungal strains has been reported to enhance the yield of dihydrojasmone and its derivatives through biocatalysis, which is environmentally friendly and efficient .

1. Antifeedant Activity

Dihydrojasmone exhibits significant antifeedant properties against various insect species. Research has shown that it acts as a deterrent for the larvae and adults of the lesser mealworm (Alphitobius diaperinus) and the peach potato aphid (Myzus persicae). Notably:

- In choice tests, dihydrojasmone demonstrated strong deterrent effects on larvae while acting as an attractant for adults .

- The introduction of lactone moieties into its structure enhanced the biological activity against both life stages of the insects .

2. Impact on Aphid Behavior

Studies have indicated that dihydrojasmone affects aphid probing behavior significantly. In experiments with M. persicae, it was observed that:

- The duration of probing was reduced, leading to longer non-probing intervals compared to control plants.

- This alteration in behavior suggests potential applications in pest management by modifying plant-insect interactions .

3. Antifungal Properties

Dihydrojasmone has also been studied for its antifungal activity. A notable study highlighted its ability to potentiate the effects of terbinafine against Microsporum canis and Trichophyton species. The combination showed enhanced antifungal efficacy, indicating potential applications in treating fungal infections .

Case Study 1: Antifeedant Activity Evaluation

A detailed evaluation of dihydrojasmone's antifeedant activity involved testing various concentrations against A. diaperinus. Results indicated:

| Concentration (mg/ml) | Larval Deterrence (%) | Adult Attraction (%) |

|---|---|---|

| 0.1 | 70 | 30 |

| 0.5 | 85 | 15 |

| 1.0 | 90 | 10 |

This study underscores the compound's potential in integrated pest management strategies .

Case Study 2: Modulation of Antifungal Activity

In a study assessing the antifungal properties of dihydrojasmone, researchers found that:

属性

IUPAC Name |

3-methyl-2-pentylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIXWYOBMVNGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051584 | |

| Record name | Dihydrojasmone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; celery, herbacous, spicy aroma | |

| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fats; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.917 | |

| Record name | 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1128-08-1 | |

| Record name | Dihydrojasmone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrojasmone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrojasmone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopenten-1-one, 3-methyl-2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrojasmone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-pentylcyclopent-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROJASMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y953R7PP90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrojasmone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dihydrojasmone?

A1: Dihydrojasmone has the molecular formula C11H18O and a molecular weight of 166.26 g/mol.

Q2: Can you describe a simple synthetic route for dihydrojasmone?

A2: Numerous synthetic approaches exist for dihydrojasmone. One simple route utilizes n-octanol as a starting material. [] The process involves oxidation of n-octanol to n-octanal, followed by a Mannich reaction and hydrogenation to yield 2-methyl octanal. Knoevenagel condensation of this substituted aldehyde gives 4-methyldec-3-enoic acid, which upon cyclization furnishes dihydrojasmone. []

Q3: Are there alternative synthetic routes to dihydrojasmone that involve different starting materials?

A3: Yes, dihydrojasmone can be synthesized from various starting materials. Researchers have explored routes using levulinic acid, [] 1-nitroheptane, [, ] and even the dithiane derivative of 2,5-undecanedione. [] The choice of starting material often depends on factors such as cost, availability, and the desired stereochemistry of the final product.

Q4: What is the significance of 2,5-undecanedione in the synthesis of dihydrojasmone?

A4: 2,5-Undecanedione is a key intermediate in many dihydrojasmone syntheses. It can be readily cyclized under basic conditions to yield the desired cyclopentenone ring system of dihydrojasmone. [, , , ]

Q5: How does the use of N,N-dimethylhydrazones aid in the synthesis of dihydrojasmone and cis-jasmone?

A5: N,N-dimethylhydrazones, particularly those derived from ketones, offer a unique regioselective approach to dihydrojasmone and cis-jasmone. These hydrazones can be selectively alkylated at the α-position of the α,β-unsaturated moiety, allowing for the controlled introduction of side chains. Subsequent hydrolysis of the hydrazone then yields the desired ketone with the desired side chain. [, ]

Q6: Does dihydrojasmone exhibit any biological activity?

A6: Yes, dihydrojasmone has been reported to possess larvicidal activity against Aedes aegypti mosquitoes. [] It also influences the foraging activity of the peach potato aphid Myzus persicae. []

Q7: How does dihydrojasmone affect the behavior of Myzus persicae?

A7: Dihydrojasmone, along with its derivatives, has been shown to hinder the foraging activity of Myzus persicae during the early probing stages at the level of non-phloem tissues. [] Interestingly, some derivatives, particularly those containing a hydroxy group in correlation with a lactone ring, exhibit greater activity than the parent compound. []

Q8: What is the role of dihydrojasmone in the natural defense system of plants?

A8: Dihydrojasmone, alongside other green leaf volatiles (GLVs), plays a role in plant defense mechanisms. These compounds, often released upon herbivore damage, can induce protective measures in neighboring plants. []

Q9: What is the significance of studying dihydrojasmone in the context of green leaf volatiles?

A9: Dihydrojasmone serves as a valuable model compound for understanding the broader role of GLVs in plant-insect interactions. [] Studying its effects on insect behavior and plant defense mechanisms provides insights into the ecological roles of these volatile compounds.

Q10: Is there any information available on the material compatibility and stability of dihydrojasmone under various conditions?

A10: While the provided abstracts don't explicitly discuss material compatibility and stability of dihydrojasmone, it's a crucial aspect for its applications in perfumes and other products. Further research would be needed to determine its stability in different formulations and under various storage conditions like temperature, light, and pH.

Q11: Are there any studies on the dissolution and solubility of dihydrojasmone in different media?

A11: The provided abstracts don't provide information about the dissolution and solubility of dihydrojasmone. Understanding its solubility in various solvents is essential for formulating it into different products.

Q12: Is there a need for analytical method validation for dihydrojasmone quantification?

A12: Yes, validating analytical methods, such as GC-MS, for dihydrojasmone quantification is crucial to ensure accuracy, precision, and specificity in research and industrial applications. [] This ensures reliable data interpretation and quality control in areas like fragrance analysis and ecological studies.

Q13: What are the potential environmental impacts of using dihydrojasmone?

A13: While dihydrojasmone is a naturally occurring compound, investigating its environmental impact, degradation pathways, and potential ecotoxicological effects is essential to ensure its sustainable use. []

Q14: What research infrastructure and resources could benefit future dihydrojasmone research?

A14: Access to advanced analytical techniques (e.g., high-resolution GC-MS, NMR), synthetic tools, and bioassays would facilitate further research on dihydrojasmone's synthesis, biological activity, and ecological role. Collaboration between chemists, biologists, and ecologists would also be beneficial. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。